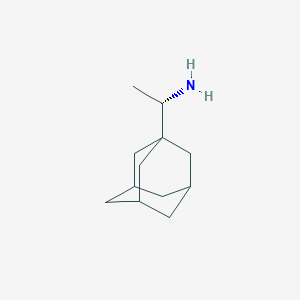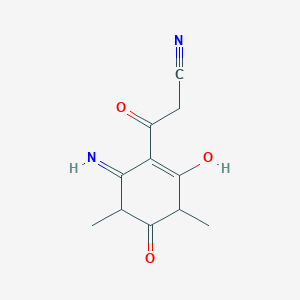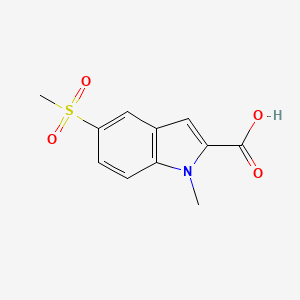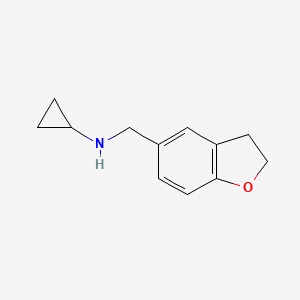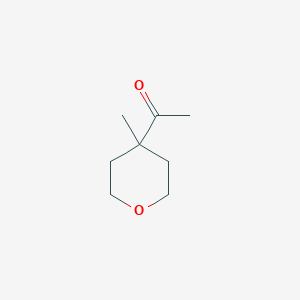
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTA is a derivative of the triazole family, which has been extensively studied for its biological and pharmacological properties. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The development of novel, efficient, and sustainable synthesis methods for triazole derivatives, including 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid, has been a focus in recent research. These methods aim to improve atom economy, selectivity, and environmental friendliness. For instance, an efficient condensation process for triazole build-up under flow conditions has been reported, highlighting its high selectivity and avoidance of chromatography and isolation steps. Such advancements ensure higher yields and safer handling of highly energetic intermediates compared to traditional batch synthetic routes (Tortoioli et al., 2020).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, triazole derivatives, including structures related to this compound, have been synthesized and explored for their diverse biological activities. These compounds have demonstrated potential in various applications such as cholinesterase inhibitors, antimicrobial agents, and as building blocks for drug discovery. The synthesis of these compounds often involves multi-step processes, with careful consideration of the chemical properties and biological activities (Mohsen, 2012).
Computational Studies and Advanced Materials
Computational studies have also played a significant role in understanding and predicting the properties of triazole derivatives. Density Functional Theory (DFT) and Ab Initio Hartree-Fock Computational Study have been utilized to optimize structures, analyze energy levels, and predict various physical and chemical properties of these compounds. Such computational approaches are crucial for guiding the synthesis and application of triazole derivatives in advanced materials and other applications (Beytur & Yuksek, 2022).
Mécanisme D'action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with a variety of biological targets . For instance, they have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Mode of Action
1,2,3-triazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and metallic interactions .
Biochemical Pathways
1,2,3-triazole derivatives are known to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities .
Result of Action
1,2,3-triazole derivatives have been reported to induce apoptosis in certain cell lines .
Action Environment
The synthesis of 2-(3-methyl-1h-1,2,4-triazol-1-yl)acetic acid has been reported to be efficient under flow conditions .
Analyse Biochimique
Biochemical Properties
2-(4-methyl-1H-1,2,3-triazol-1-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases, by forming coordination bonds with the active sites of these enzymes . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding, hydrophobic interactions, and coordination bonds with metal ions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with DNA and RNA, as well as with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in metabolic activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the oxidation-reduction reactions involving the triazole ring . Additionally, it can participate in conjugation reactions with glutathione and other small molecules, leading to the formation of conjugates that are more easily excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, as well as for its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . The presence of specific targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can influence the distribution and function of this compound within the cell. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(4-methyltriazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-2-8(7-6-4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWZVKYWQHZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)


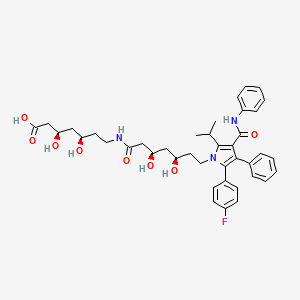
![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)
